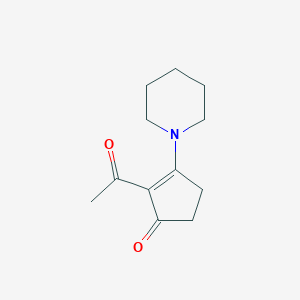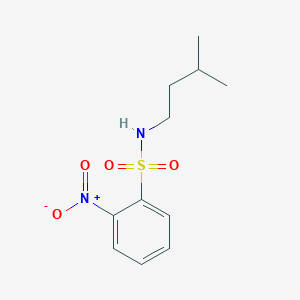
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential use in the field of dentistry. This compound has been shown to have a number of beneficial effects on tooth enamel, including remineralization and the prevention of tooth decay. In
作用机制
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one works by binding to tooth enamel and forming a protective layer over the surface of the tooth. This layer helps to prevent the loss of minerals from the tooth enamel, which can lead to tooth decay. This compound also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on tooth enamel. Research has shown that this compound can increase the mineral content of tooth enamel, improve the hardness of tooth enamel, and reduce the permeability of tooth enamel. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
实验室实验的优点和局限性
One of the advantages of using 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. One of the limitations of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the properties of natural enamel.
未来方向
There are a number of potential future directions for research on 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one. One area of research could be to explore the use of this compound in combination with other compounds to enhance its remineralization and antibacterial properties. Another area of research could be to investigate the use of this compound in the prevention and treatment of dental caries in children. Finally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as bone regeneration and wound healing.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great promise in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. While there are limitations to using this compound in lab experiments, there are also a number of potential future directions for research on this compound.
合成方法
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one is synthesized by reacting 2-acetylcyclopentanone with piperidine in the presence of acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one has been extensively studied for its potential use in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
属性
IUPAC Name |
2-acetyl-3-piperidin-1-ylcyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12-10(5-6-11(12)15)13-7-3-2-4-8-13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUBNPKEUIPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCC1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)


![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)

![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)